Dual Inhibitory Sites in De Novo Purine Biosynthesis: Duazomycin Versus Azaserine
In the mouse plasma cell neoplasm 70429 model, Duazomycin A inhibited de novo purine biosynthesis at two distinct glutamine-requiring steps, while azaserine blocked only a single site. At higher Duazomycin concentrations, accumulations of formylglycinamide ribotide (FGAR) were substantially reduced, indicating effective secondary inhibition earlier in the pathway at the synthesis of phosphoribosylamine. This secondary inhibition was also observed with DON but was notably absent with azaserine [1].
| Evidence Dimension | Inhibition sites in de novo purine biosynthesis |
|---|---|
| Target Compound Data | Two inhibition sites: (1) FGAR amidotransferase; (2) phosphoribosylamine synthesis (secondary site at higher concentrations) |
| Comparator Or Baseline | Azaserine: single inhibition site (FGAR amidotransferase only) |
| Quantified Difference | Qualitative difference: presence of secondary inhibition site in Duazomycin; absent in azaserine |
| Conditions | Mouse plasma cell neoplasm 70429 in vivo |
Why This Matters
Researchers investigating purine biosynthesis inhibition require a compound with dual-site activity to circumvent single-enzyme bypass mechanisms; azaserine does not provide this mechanistic breadth.
- [1] Anderson EP, Brockman RW. Biochemical effects of duazomycin A in the mouse plasma cell neoplasm 70429. Biochem Pharmacol. 1963;12(12):1335-1354. View Source
